molecular formula C19H26N2O3S B1388502 (1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate CAS No. 1170797-45-1

(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate

Cat. No.: B1388502
CAS No.: 1170797-45-1
M. Wt: 362.5 g/mol
InChI Key: BMCAWYPTXBFSOF-UHFFFAOYSA-N
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Description

“(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate” is a chemical compound with the molecular formula C19H26N2O3S . It plays a key role in the formation of highly efficient ruthenium catalysts used for the reduction of ketones and aldehydes .


Synthesis Analysis

The preparation of a novel class of highly efficient ruthenium catalysts based on the 1-(pyridin-2-yl)methanamine motif has been described in the literature . The key role is played by 1-(pyridin-2-yl)methanamine (Pyme) type ligands which, in combination with appropriate phosphanes, afford ruthenium systems of unprecedented high catalytic activity and productivity for the reduction of ketones and aldehydes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C19H26N2O3S . The compound is a derivative of methanamine, which is modified with a pyridin-2-yl group and a cyclohexyl group .


Chemical Reactions Analysis

The compound is involved in the catalytic transfer hydrogenation of carbonyl compounds, allowing easy synthesis of alcohols under mild conditions . This process involves the reduction of ketones and aldehydes, and the compound acts as a ligand in the formation of ruthenium catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 190.28 , a predicted boiling point of 315.4±15.0 °C, and a predicted density of 1.017±0.06 g/cm3 .

Mechanism of Action

The mechanism of action involves a mixed inner-outer sphere mechanism involving Ru-hydride and Ru-alkoxide species . The 1-(pyridin-2-yl)methanamine (Pyme) type ligands play a key role in this process .

Future Directions

The excellent properties of these complexes are expected to have implications for the design of a new generation of catalysts . The use of 1-(pyridin-2-yl)methanamine-based ruthenium catalysts for fast transfer hydrogenation of carbonyl compounds represents a promising direction for future research .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;(1-pyridin-2-ylcyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.C7H8O3S/c13-10-12(7-3-1-4-8-12)11-6-2-5-9-14-11;1-6-2-4-7(5-3-6)11(8,9)10/h2,5-6,9H,1,3-4,7-8,10,13H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCAWYPTXBFSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)(CN)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate
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(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate
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(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate
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(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate
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(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate
Reactant of Route 6
(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate

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